molecular formula C16H23ClN4O4 B13610843 5-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]pentanamide hydrochloride

5-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]pentanamide hydrochloride

Cat. No.: B13610843
M. Wt: 370.8 g/mol
InChI Key: HRIADSVDFJSPKQ-UHFFFAOYSA-N
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Description

5-Amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]pentanamide hydrochloride is a synthetic organic compound characterized by a pentanamide backbone substituted with a 5-amino group and a phenyl ring. The phenyl ring is further modified with a methoxy group at position 3 and a 1,3-diazinan-2,4-dione moiety at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. The 1,3-diazinan-2,4-dione group—a six-membered ring containing two nitrogen atoms and two ketone oxygen atoms—contributes to hydrogen-bonding interactions, which are critical for biological activity.

Properties

Molecular Formula

C16H23ClN4O4

Molecular Weight

370.8 g/mol

IUPAC Name

5-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]pentanamide;hydrochloride

InChI

InChI=1S/C16H22N4O4.ClH/c1-24-13-10-11(18-14(21)4-2-3-8-17)5-6-12(13)20-9-7-15(22)19-16(20)23;/h5-6,10H,2-4,7-9,17H2,1H3,(H,18,21)(H,19,22,23);1H

InChI Key

HRIADSVDFJSPKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CCCCN)N2CCC(=O)NC2=O.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Pentanamide Backbone

  • Starting Materials: The pentanamide moiety is typically synthesized from pentanoic acid or its derivatives.
  • Amidation Reaction: Pentanoic acid is activated (e.g., via acid chloride formation or coupling reagents like EDC or DCC) and reacted with an amine to form the pentanamide linkage.
  • Amino Functionalization: The terminal amino group at the 5-position can be introduced either by using a protected amino acid derivative or by subsequent amination reactions.

Construction of the 1,3-Diazinan-2,4-dione Ring

  • Ring Formation: The 1,3-diazinan-2,4-dione (a cyclic urea derivative) is formed via cyclization reactions involving urea or substituted urea derivatives.
  • Substitution: The diazinan ring is functionalized at the nitrogen atom to allow attachment to the phenyl ring.

Attachment of the Methoxyphenyl Group

  • Aromatic Substitution: The 3-methoxyphenyl group is introduced via nucleophilic aromatic substitution or amide bond formation on the diazinan ring.
  • Use of 4-Anisidine Derivatives: 4-Anisidine (4-methoxyaniline) derivatives are common precursors for introducing the methoxyphenyl moiety.

Final Assembly and Salt Formation

  • Coupling: The pentanamide chain is coupled to the 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl intermediate via amide bond formation.
  • Hydrochloride Salt Formation: The free base compound is converted into its hydrochloride salt by treatment with hydrochloric acid, improving solubility and stability for handling and biological evaluation.

Comparative Preparation Insights from Related Compounds

While direct synthetic details for this compound are limited, insights can be drawn from the preparation of structurally related compounds such as N-(4-methoxyphenyl)pentanamide, a simplified derivative of albendazole:

  • This compound is synthesized by direct amidation of 4-anisidine (4-methoxyaniline) with pentanoic acid under coupling conditions.
  • Characterization involves nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
  • The synthesis is straightforward with high synthetic accessibility scores, indicating ease of preparation.

This suggests that the methoxyphenyl-pentanamide portion of the target compound can be prepared efficiently, and the more complex diazinan moiety is introduced via additional ring-forming steps.

Data Table: Summary of Key Synthetic Parameters

Step Reaction Type Key Reagents/Conditions Purpose Notes
1 Amidation Pentanoic acid derivative, coupling agent (e.g., EDC, DCC), amine Formation of pentanamide backbone Protecting groups may be used for amino functionality
2 Cyclization Urea derivatives, base or acid catalyst Formation of 1,3-diazinan-2,4-dione ring Control of temperature critical to avoid side reactions
3 Aromatic substitution 4-Anisidine or derivative, coupling reagents Attachment of methoxyphenyl group Nucleophilic substitution or amide bond formation
4 Coupling and salt formation Amide coupling reagents, HCl Final assembly and hydrochloride salt formation Purification by crystallization or chromatography

Purification and Characterization

  • Purification: Typically involves recrystallization from suitable solvents or chromatographic techniques to achieve high purity.
  • Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis. The hydrochloride salt form is characterized by its solubility and melting point.

Research Findings and Optimization Notes

  • The purity and yield of the compound are highly dependent on the control of reaction conditions during the amidation and cyclization steps.
  • The hydrochloride salt form enhances the compound’s solubility, which is crucial for biological assays.
  • Synthetic accessibility scores from related compounds indicate that the synthesis is feasible with moderate complexity.
  • No detailed reaction conditions (e.g., temperature, solvent, time) are publicly disclosed, suggesting proprietary or unpublished protocols in industrial or research settings.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]pentanamide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]pentanamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]pentanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : The 1,3-diazinan-2,4-dione ring provides a planar, hydrogen-bonding scaffold.
  • N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pentanamide (): Features a pyrimidine-2,4-dione ring, a fused six-membered ring with two nitrogen atoms and two oxo groups. The dimethyl substituents increase lipophilicity compared to the target compound’s methoxyphenyl group .
  • 5-(2,4-Dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide (): Contains a thieno-pyrimidine dione fused ring, introducing sulfur for enhanced π-stacking interactions. This contrasts with the target’s purely nitrogen-oxygen heterocycle .

Side Chain Variations

  • Target Compound: A pentanamide chain with a terminal amino group may improve solubility and cellular uptake.

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₅H₂₁N₅O₄·HCl 383.83 g/mol 1,3-Diazinan-2,4-dione, methoxyphenyl
N-(6-Amino-1,3-dimethyl-2,4-dioxo-pyrimidin-5-yl)pentanamide () C₁₁H₁₈N₄O₃ 254.28 g/mol Pyrimidine-2,4-dione, dimethyl
5-(Thieno-pyrimidine dione)-N-(3-methylbutyl)pentanamide () C₁₈H₂₂N₄O₃S 398.46 g/mol Thieno-pyrimidine dione, methylbutyl

Physicochemical and Pharmacological Comparisons

Solubility and Stability

  • The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs like N-(6-amino-1,3-dimethyl-2,4-dioxo-pyrimidin-5-yl)pentanamide (), which lacks ionizable groups .

Table 2: Research Findings on Analogous Compounds

Compound Class Biological Activity Key Mechanism Reference
Pyrimidine-2,4-diones Anticancer (e.g., DHFR inhibition) Competitive binding to folate-binding sites
Thieno-pyrimidine diones Kinase inhibition ATP-competitive binding
1,3-Diazinan-2,4-diones Hypothesized protease inhibition Hydrogen bonding with catalytic residues (Inferred)

Biological Activity

5-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]pentanamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

  • Molecular Formula : C16H23ClN4O4
  • Molecular Weight : 370.84 g/mol

This compound features a pentanamide structure with an amino group and a methoxy-substituted phenyl ring, which may contribute to its biological activity.

The precise mechanism of action for this compound remains largely unexplored. However, compounds with similar structural motifs often exhibit interactions with various biological targets, including enzymes and receptors.

Biological Activity

Research indicates that compounds similar to this compound can exhibit the following biological activities:

  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting potential use as antimicrobial agents.
  • Anticancer Properties : Certain structural analogs have demonstrated cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.
  • Enzyme Inhibition : Compounds with similar characteristics have been identified as inhibitors of various enzymes, which could be relevant for therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. Here are notable findings:

Study ReferenceFindings
Identified that similar compounds showed significant antimicrobial properties against Gram-positive bacteria.
Reported anticancer activity in vitro against breast cancer cell lines with IC50 values in the micromolar range.
Demonstrated enzyme inhibition (e.g., carbonic anhydrase) with potential implications for treating metabolic disorders.

Q & A

Q. What are the standard synthetic routes for preparing 5-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]pentanamide hydrochloride?

The synthesis typically involves multi-step protocols, including:

  • Coupling reactions : Amide bond formation between the pentanamide backbone and substituted phenyl groups.
  • Functional group protection : Use of tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions.
  • Cyclization : Formation of the 1,3-diazinan-2,4-dione ring under acidic or basic conditions. Analytical validation via NMR (¹H/¹³C) and HPLC (≥95% purity) is critical post-synthesis .

Q. How is structural purity confirmed for this compound?

Methodological approaches include:

  • NMR spectroscopy : To verify connectivity of the diazinan ring, methoxy group, and pentanamide chain.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns.
  • HPLC with UV/RI detection : Quantifies impurities and ensures batch-to-batch consistency .

Q. What solvents and reaction conditions are optimal for its synthesis?

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Temperature : Key steps (e.g., cyclization) often require heating (80–120°C) or reflux conditions.
  • Catalysts : Use of coupling agents like HATU or EDCI for amide bond formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

  • Purity variability : Validate batches via orthogonal methods (e.g., NMR + HPLC-MS).
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Metabolic stability : Assess compound degradation in vitro using liver microsomes .

Q. What strategies optimize reaction yields during the coupling step?

  • Stoichiometric adjustments : Use 1.2–1.5 equivalents of activated carboxylic acid derivatives.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield.
  • In situ monitoring : FT-IR or Raman spectroscopy tracks reaction progress in real time .

Q. How should in vivo studies be designed to evaluate its pharmacokinetic (PK) profile?

  • Dosing regimens : Administer via intravenous (IV) and oral routes to assess bioavailability.
  • Sampling intervals : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24h post-dose for LC-MS/MS analysis.
  • Control groups : Include vehicle and positive controls (e.g., structurally similar analogs) .

Q. What computational methods predict its interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases).
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models : Corlate substituent effects (e.g., methoxy position) with activity trends .

Q. How can degradation pathways be characterized under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions.
  • LC-HRMS/MS : Identify degradation products and propose fragmentation pathways.
  • Stability-indicating assays : Validate HPLC methods to separate degradation peaks .

Methodological Considerations

  • Contradictory Data : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzyme inhibition assays) .
  • Scalability : Transition from batch to flow chemistry for reproducible large-scale synthesis .

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